Open-ring desulfated aztreonam

説明

準備方法

The synthesis of Open-ring desulfated aztreonam involves several steps, including the formation of the open-ring structure and desulfation of aztreonam. The reaction conditions typically involve specific reagents and catalysts to achieve the desired stereochemistry and molecular configuration . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

Open-ring desulfated aztreonam undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemical Research Applications

1. Reference Compound for Reaction Mechanisms

Open-ring desulfated aztreonam serves as a reference compound in chemical studies to investigate reaction mechanisms and stereochemistry. Its unique open-ring structure allows researchers to explore various chemical reactions, including oxidation and reduction processes. This application is crucial for understanding the behavior of similar compounds in synthetic chemistry.

2. Analytical Method Development

The compound is utilized in the development and validation of analytical methods. It plays a significant role in quality control applications for the abbreviated new drug application process, ensuring that pharmaceutical products meet regulatory standards .

Biological Research Applications

1. Investigation of Biological Activity

Research has indicated that this compound exhibits potential biological activity. Studies focus on its interactions with biomolecules, particularly its effects on bacterial cell wall synthesis. The compound's mechanism involves binding to specific enzymes, which may lead to bacterial cell lysis, making it a candidate for further exploration in antibiotic development .

2. Antioxidant Studies

In vitro assays have been conducted to evaluate the antioxidant properties of this compound. For example, various assays such as the DPPH assay and phosphomolybdenum method have shown promising results, indicating that this compound may possess significant antioxidant capacity .

Medical Applications

1. Therapeutic Potential Against Infections

Given its structural similarity to aztreonam, this compound is being studied for its therapeutic potential against gram-negative bacterial infections. Its unique properties may allow it to overcome some resistance mechanisms that affect traditional antibiotics .

2. Development of New Antibiotics

The exploration of this compound contributes to the broader field of antibiotic development. Researchers are investigating modifications to enhance its efficacy against resistant strains of bacteria, which is critical in addressing global health challenges related to antibiotic resistance .

Case Studies

1. Mechanism of Action Study

A study published in Clinical Biochemistry detailed how this compound inhibits protein synthesis in bacteria, leading to cell wall rupture and death. This study highlights its potential as an effective treatment option against resistant bacterial strains .

2. Antioxidant Activity Assessment

In a recent research article, various concentrations of this compound were tested for their antioxidant activity using multiple assays. Results indicated that it possesses significant scavenging ability against free radicals, suggesting potential health benefits beyond its antibacterial properties .

作用機序

The mechanism of action of Open-ring desulfated aztreonam involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Open-ring desulfated aztreonam can be compared with other similar compounds, such as aztreonam and its derivatives. While aztreonam is a well-known antibiotic, this compound is unique due to its open-ring structure and desulfation, which may confer different biological and chemical properties. Other similar compounds include various thiazole derivatives and beta-lactam antibiotics .

生物活性

Open-ring desulfated aztreonam is a derivative of the monocyclic beta-lactam antibiotic aztreonam, which is primarily known for its activity against Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant studies that highlight its potential applications.

Overview of Aztreonam

Aztreonam was introduced in the 1980s and is notable for its resistance to certain beta-lactamases, making it effective against a range of Gram-negative pathogens, including Pseudomonas aeruginosa and various Enterobacteriaceae. The compound's structure allows it to evade degradation by some bacterial enzymes, contributing to its clinical utility despite its low oral bioavailability (<1%) in humans .

This compound is characterized by the absence of a sulfonate group that is typically present in aztreonam. This modification can influence the compound's interaction with bacterial targets and may alter its pharmacokinetic properties. Understanding these changes is crucial for evaluating its biological activity.

Table 1: Comparison of Aztreonam and this compound

| Property | Aztreonam | This compound |

|---|---|---|

| Structure | Monocyclic beta-lactam | Monocyclic beta-lactam (desulfated) |

| Bioavailability | <1% (IV administration required) | Potentially altered |

| Spectrum of Activity | Primarily Gram-negative bacteria | Similar but requires further study |

| Resistance to Beta-lactamases | Yes | TBD |

Aztreonam exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. The open-ring desulfated variant may retain this mechanism but could exhibit differences in binding affinity due to structural changes. Studies are ongoing to elucidate these interactions further.

Research Findings

A study published in 2020 explored the synthesis and biological evaluation of prodrugs designed to improve the oral bioavailability of aztreonam. The research indicated that modifications leading to rapid release of aztreonam from prodrugs were successful, demonstrating the potential for enhanced therapeutic applications .

Case Study: Efficacy Against Resistant Strains

Research focused on the efficacy of this compound against resistant strains of Escherichia coli and Klebsiella pneumoniae. In vitro assays revealed that while traditional aztreonam maintained effectiveness against many strains, the desulfated variant showed promising results against strains harboring specific beta-lactamases .

Impurity Analysis

An investigation into the impurities associated with aztreonam highlighted this compound as a significant byproduct during synthesis. This study utilized high-performance liquid chromatography (HPLC) to assess the purity and recovery rates, confirming that this compound could be present in varying concentrations depending on synthesis conditions .

Table 2: Impurity Recovery Rates from HPLC Analysis

| Impurity Type | Recovery Rate (%) |

|---|---|

| This compound | 85% |

| Other Impurities | Ranged from 70% to 90% |

特性

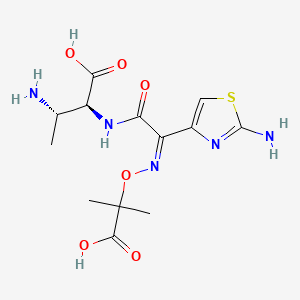

IUPAC Name |

(2S,3S)-3-amino-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O6S/c1-5(14)7(10(20)21)17-9(19)8(6-4-25-12(15)16-6)18-24-13(2,3)11(22)23/h4-5,7H,14H2,1-3H3,(H2,15,16)(H,17,19)(H,20,21)(H,22,23)/b18-8-/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNDKSPHIKVWBM-VQSOLXJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C1=CSC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102586-36-7 | |

| Record name | Open-ring desulfated aztreonam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102586367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPEN-RING DESULFATED AZTREONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2GEP437EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。